propanedioate CAS No. 53413-51-7](/img/structure/B14648719.png)
Diethyl [(4-ethenylphenyl)methyl](methyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-ethenylphenyl)methylpropanedioate is an organic compound with the molecular formula C13H18O4 It is a diester derivative of propanedioic acid, featuring a vinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-ethenylphenyl)methylpropanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl malonate with 4-vinylbenzyl chloride under basic conditions, such as using sodium ethoxide in ethanol. The reaction proceeds via nucleophilic substitution, forming the desired diester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-ethenylphenyl)methylpropanedioate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the vinyl group can yield the saturated derivative.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium ethoxide for nucleophilic substitution.
Major Products
Epoxides: and from oxidation.
Saturated derivatives: from reduction.
Substituted esters: from nucleophilic substitution.
Applications De Recherche Scientifique
Diethyl (4-ethenylphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl (4-ethenylphenyl)methylpropanedioate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming cross-linked networks. The ester groups can be hydrolyzed under acidic or basic conditions, releasing the corresponding acids and alcohols. These reactions are crucial in its applications in materials science and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler diester of malonic acid, commonly used in organic synthesis.
Diethyl 4-methylbenzylphosphonate: Another ester derivative with a benzyl group, used in similar applications.
Uniqueness
Diethyl (4-ethenylphenyl)methylpropanedioate is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for polymerization. This makes it valuable in the synthesis of advanced materials and polymers with specific properties.
Propriétés
Numéro CAS |
53413-51-7 |
|---|---|
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
diethyl 2-[(4-ethenylphenyl)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C17H22O4/c1-5-13-8-10-14(11-9-13)12-17(4,15(18)20-6-2)16(19)21-7-3/h5,8-11H,1,6-7,12H2,2-4H3 |
Clé InChI |
BJMIJYYJKYBJER-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


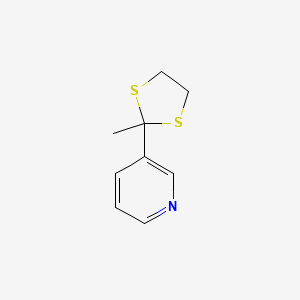
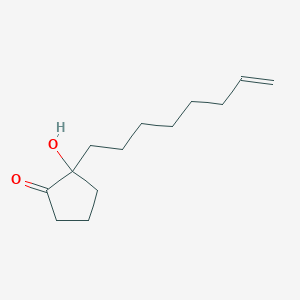
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
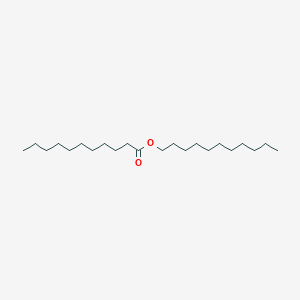
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
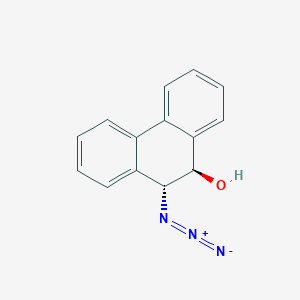

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
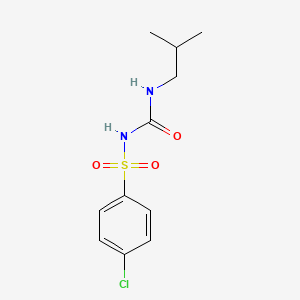


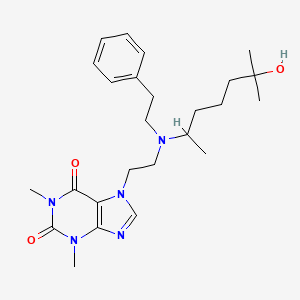
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
